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Compound of Interest

Compound Name: Formyl fluoride

Cat. No.: B8784065

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational theoretical studies that first characterized the
molecular structure and properties of formyl fluoride (HFCO). By examining the early
applications of computational chemistry, we gain insight into the evolution of theoretical
methods and their power in elucidating molecular behavior. This document summarizes key
gquantitative data, details the computational protocols of the era, and visualizes a critical
reaction pathway, providing a comprehensive resource for professionals in chemistry and drug
development.

Molecular Geometry and Properties

Early computational studies on formyl fluoride focused on determining its equilibrium
geometry and electronic properties. These investigations were crucial for understanding the
molecule's fundamental structure and reactivity. The following tables summarize the calculated
bond lengths, bond angles, and dipole moments using various basis sets, and compare them
with experimental values.

Table 1: Calculated and Experimental Bond Lengths of Formyl Fluoride (A)
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Atoms 6-21G 6-31G DzVv Experimental
Fluorine-Carbon 1.35 1.36 1.37 1.338
Oxygen-Carbon 1.18 1.18 1.19 1.181
Hydrogen-

1.07 1.07 1.07 1.095
Carbon

Data sourced from theoretical calculations and experimental findings.[1]

Table 2: Calculated and Experimental Bond Angles of Formyl Fluoride (°)

Atoms 6-21G 6-31G DzVv Experimental
O=C-F 122.4 122.1 122.0 —
H-C=0 127.6 127.8 128.4 —
F-C-H 110.1 110.1 109.6 —

Data sourced from theoretical calculations.[1]

Table 3: Calculated Partial Atomic Charges and Dipole Moment of Formyl Fluoride
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Property Value

Partial Atomic Charges

Hydrogen +0.218885
Oxygen -0.282375
Carbon +0.392207
Fluorine -0.328718

Dipole Moment (Debye)

6-21G 2.487920
6-31G 2.753091
Dzv 2.879275

Partial atomic charges were calculated using the DZV basis set.[1]

Vibrational Frequencies

The vibrational modes of formyl fluoride were also a subject of early theoretical investigation.
The calculated harmonic vibrational frequencies provide insight into the molecule's infrared
spectrum and its behavior upon absorbing energy.

Table 4: Calculated Vibrational Frequencies of Formyl Fluoride (cm2)
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Scaled

Frequency IR Intensity
Mode Number  Symmetry Frequency
(cm™?) (km/mol)
(cm™)
1 A 3147 2988 41.47
2 A' 1865 1771 183.63
3 A 1443 1370 2.46
4 A 1130 1073 167.85
5 A 666 632 19.89
6 A" 1079 1024 0.11

Frequencies calculated at the mPW1PW91/3-21G level of theory.[2]*

Computational Protocols

The data presented in this guide were generated using early ab initio quantum chemistry
methods. The primary approach was the Self-Consistent Field (SCF) method, a cornerstone of
Hartree-Fock theory.[3]

Hartree-Fock (SCF) Calculations:

The geometric parameters and dipole moments listed in Tables 1, 2, and 3 were determined
using the Hartree-Fock method with the 6-21G, 6-31G, and Double Zeta Valence (DZV) basis
sets.[1] The SCF procedure iteratively solves the Roothaan equations to find the optimal set of
molecular orbitals that minimize the electronic energy of the molecule, within the approximation
that each electron moves in the average field of all other electrons.

Density Functional Theory (DFT) for Vibrational Frequencies:

The vibrational frequencies in Table 4 were calculated using the mPW1PW?91 functional, a
hybrid density functional theory (DFT) method, with the 3-21G* basis set.[2] This approach
accounts for some degree of electron correlation, which is neglected in standard Hartree-Fock
theory, often leading to more accurate predictions of vibrational spectra. The calculation
involves first optimizing the molecular geometry to a stationary point on the potential energy
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surface and then computing the second derivatives of the energy with respect to the nuclear
coordinates to obtain the harmonic frequencies.

Photodissociation Pathway of Formyl Fluoride

Theoretical studies have been instrumental in mapping the photodissociation dynamics of
formyl fluoride. Upon absorption of ultraviolet light, the molecule can undergo a series of
electronic transitions and ultimately dissociate into smaller fragments. The following diagram
illustrates the key steps in one of the proposed photodissociation pathways.

Dissociation Products
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Photodissociation pathway of formyl fluoride.

Theoretical investigations have shown that after excitation to the first excited singlet state (S1),
formyl fluoride can undergo intersystem crossing to the lowest triplet state (T1).[4][5] From the
T1 potential energy surface, the molecule can then dissociate through two primary channels,
yielding either a hydrogen atom and a fluoroformyl radical (H + FCO) or a fluorine atom and a
formyl radical (F + HCO).[6] Direct ab initio dynamics calculations at the HF/6-311G(d,p) level
and higher-level calculations such as MP4SDQ have been employed to study the activation
barriers and energy partitioning in these dissociation channels.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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